3-((2-Aminoethyl)seleno)alanine
Description
3-((2-Aminoethyl)seleno)alanine is a non-proteinogenic amino acid derivative characterized by a selenium (Se)-containing side chain. Its structure comprises an alanine backbone modified with a selenoethylamine group (–Se–CH₂CH₂NH₂).
Properties
CAS No. |
57601-68-0 |
|---|---|
Molecular Formula |
C5H12N2O2Se |
Molecular Weight |
211.13 g/mol |
IUPAC Name |
(2R)-2-amino-3-(2-aminoethylselanyl)propanoic acid |
InChI |
InChI=1S/C5H12N2O2Se/c6-1-2-10-3-4(7)5(8)9/h4H,1-3,6-7H2,(H,8,9)/t4-/m0/s1 |
InChI Key |
WJAIXCQFCNCZGH-BYPYZUCNSA-N |
SMILES |
C(C[Se]CC(C(=O)O)N)N |
Isomeric SMILES |
C(C[Se]C[C@@H](C(=O)O)N)N |
Canonical SMILES |
C(C[Se]CC(C(=O)O)N)N |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Selenalysine |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Selenium-Containing Analogs
Selenium substitution in amino acids often enhances redox activity compared to sulfur analogs. For example:
- 3-((Carboxymethyl)sulfinyl)alanine: Features a sulfinyl (–SO–) group instead of seleno. The sulfinyl group confers moderate redox activity, but selenium in 3-((2-Aminoethyl)seleno)alanine likely offers superior catalytic efficiency in radical scavenging due to selenium’s lower electronegativity and higher polarizability .
- Selenocystine: A diselenide analog of cystine. Unlike this compound, selenocystine forms diselenide bonds, which are more stable than disulfides under oxidative stress, suggesting similar advantages for the selenoethyl group in redox environments .
Table 1: Comparison of Selenium vs. Sulfur Analogs
Alanine Derivatives with Modified Side Chains
The position and nature of side-chain substituents critically influence biological activity:
- 3-Guanidino-L-alanine hydrochloride: Contains a guanidino group (–NH–C(=NH)–NH₂) instead of selenoethyl. This group enhances interactions with anionic biomolecules (e.g., nucleic acids), whereas the selenoethyl group may prioritize metal ion binding or redox reactions .
- 2-Amino-3-[3-(aminomethyl)phenyl]propanoic acid: Features an aromatic aminomethylphenyl group. Unlike this compound, this compound’s hydrophobicity and planar structure favor receptor binding in neurological targets .
Ethylamine-Modified Amino Acids
Ethylamine side chains are common in bioactive compounds:
- 3-(2-Aminoethyl)cyclobutan-1-one hydrochloride: A cyclobutane-ring-containing analog.
- N-Acetyl-L-alanyl-S-(2-aminoethyl)-L-cysteinyl-L-alanine: Incorporates a cysteine-linked aminoethyl group. The thioether bond (–S–) in this compound is less redox-active than the selenoether (–Se–) bond, suggesting differences in metabolic stability .
Antioxidant Potential
Selenium-containing compounds like this compound may mimic glutathione peroxidase activity, neutralizing reactive oxygen species (ROS) more effectively than sulfur analogs. For instance, selenol (–SeH) groups have lower pKa values than thiols (–SH), enhancing nucleophilic reactivity at physiological pH .
Enzyme Interactions
The aminoethylseleno moiety could act as a transition metal ligand (e.g., binding Zn²⁺ or Cu²⁺ in metalloenzymes). This contrasts with β-alanine derivatives (e.g., N-(2-hydroxyethyl)-β-alanine), which primarily participate in CoA metabolism .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
